Methyl 2-(butanoylamino)-5-carbamoyl-4-methylthiophene-3-carboxylate
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Overview
Description
Methyl 2-(butanoylamino)-5-carbamoyl-4-methylthiophene-3-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by its complex structure, which includes a butanoylamino group, a carbamoyl group, and a methyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(butanoylamino)-5-carbamoyl-4-methylthiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(butanoylamino)-5-carbamoyl-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or butanoylamino groups, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can lead to a variety of functionalized thiophene compounds .
Scientific Research Applications
Methyl 2-(butanoylamino)-5-carbamoyl-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Methyl 2-(butanoylamino)-5-carbamoyl-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(butanoylamino)-5-carbamoylthiophene-3-carboxylate
- Methyl 2-(butanoylamino)-4-methylthiophene-3-carboxylate
- Methyl 2-(butanoylamino)-5-carbamoyl-4-ethylthiophene-3-carboxylate
Uniqueness
Methyl 2-(butanoylamino)-5-carbamoyl-4-methylthiophene-3-carboxylate is unique due to the specific arrangement of functional groups on the thiophene ring. This arrangement imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds .
Properties
Molecular Formula |
C12H16N2O4S |
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Molecular Weight |
284.33 g/mol |
IUPAC Name |
methyl 2-(butanoylamino)-5-carbamoyl-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C12H16N2O4S/c1-4-5-7(15)14-11-8(12(17)18-3)6(2)9(19-11)10(13)16/h4-5H2,1-3H3,(H2,13,16)(H,14,15) |
InChI Key |
NMVRJZCLKNQTER-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C(=C(S1)C(=O)N)C)C(=O)OC |
Origin of Product |
United States |
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